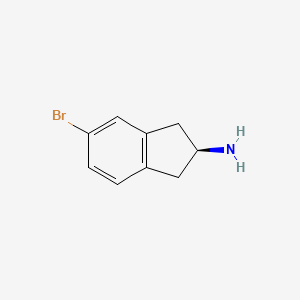

(s)-5-Bromo-2,3-dihydro-1h-inden-2-amine

Description

Properties

Molecular Formula |

C9H10BrN |

|---|---|

Molecular Weight |

212.09 g/mol |

IUPAC Name |

(2S)-5-bromo-2,3-dihydro-1H-inden-2-amine |

InChI |

InChI=1S/C9H10BrN/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9H,4-5,11H2/t9-/m0/s1 |

InChI Key |

RWAVYCTUVYJSMU-VIFPVBQESA-N |

Isomeric SMILES |

C1[C@@H](CC2=C1C=CC(=C2)Br)N |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)Br)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Aminoindane Derivatives

Key Findings

Substituent Effects: Bromine vs. Methoxy/Methyl: Bromine’s electron-withdrawing nature and steric bulk may reduce receptor affinity compared to MMAI’s methoxy and methyl groups, which enhance lipophilicity and CNS activity .

Stereochemistry :

The S-configuration in (S)-5-bromo-2,3-dihydro-1H-inden-2-amine contrasts with racemic mixtures of NM-2-AI and MMAI, underscoring the importance of enantiopurity in optimizing target selectivity .

Pharmacological Profiles :

- Psychoactive Analogs : MMAI and NM-2-AI are linked to stimulant and anti-cognitive effects, attributed to their structural resemblance to MDMA and serotonin receptor interactions .

- Therapeutic Intermediates : Diethyl-substituted derivatives are precursors for indacaterol (a β-agonist), suggesting brominated analogs could be tailored for respiratory or cardiovascular applications .

Computational Similarity: Methods like Tanimoto coefficient-based indexing (e.g., 70% similarity threshold) could predict bioactivity by comparing molecular fingerprints with known active compounds . However, such data for the target compound remain unexplored.

Q & A

Q. What are the optimal synthetic routes for (S)-5-Bromo-2,3-dihydro-1H-inden-2-amine, and how can common pitfalls like over-bromination be mitigated?

The synthesis typically involves bromination of a dihydroindenamine precursor under controlled conditions. Key steps include:

- Bromination : Use of N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 0–25°C to minimize over-bromination .

- Chiral resolution : Employ chiral auxiliaries or enzymatic resolution to isolate the S-enantiomer .

- Purification : Column chromatography or recrystallization to achieve >95% purity. Over-bromination can be avoided by stoichiometric control of brominating agents and real-time monitoring via TLC or HPLC .

Q. How can the enantiomeric purity of (S)-5-Bromo-2,3-dihydro-1H-inden-2-amine be confirmed experimentally?

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to resolve enantiomers .

- X-ray crystallography : Single-crystal analysis using SHELX software to determine absolute configuration .

- Optical rotation : Compare measured [α]D values with literature data for the S-enantiomer .

Q. Which analytical techniques are most reliable for characterizing the molecular structure of brominated indenamines?

- NMR spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., bromine at C5, amine at C2) and diastereotopic protons in the dihydroindene ring .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., m/z 212.09 for [M+H]+) .

- X-ray diffraction : Resolve crystal packing and stereochemistry .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between reported biological activities of brominated indenamine derivatives?

Discrepancies may arise from variations in:

- Enantiomeric purity : Validate using chiral HPLC and ensure >99% ee for in vitro assays .

- Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .

- Target selectivity : Use knock-out models or competitive binding assays to confirm specificity for receptors (e.g., dopamine D2 vs. serotonin 5-HT2A) .

Q. How does the stereochemistry of (S)-5-Bromo-2,3-dihydro-1H-inden-2-amine influence its binding affinity to biological targets?

- Halogen bonding : The bromine atom at C5 enhances binding to hydrophobic pockets via van der Waals interactions, while the S-configuration optimizes spatial alignment with chiral binding sites (e.g., G-protein-coupled receptors) .

- Amine interactions : The primary amine at C2 forms hydrogen bonds with aspartate residues in target proteins, as shown in molecular docking studies .

- SAR studies : Compare IC50 values of (S)- vs. (R)-enantiomers in receptor-binding assays to quantify stereochemical effects .

Q. What role do halogen bonding and hydrophobic interactions play in the mechanism of action of (S)-5-Bromo-2,3-dihydro-1H-inden-2-amine?

- Halogen bonding : The C5 bromine participates in orthogonal interactions with carbonyl oxygen atoms in enzyme active sites, enhancing binding affinity by 2–3 fold compared to non-brominated analogs .

- Hydrophobic effects : The dihydroindene ring occupies lipophilic pockets in targets (e.g., monoamine transporters), reducing off-target activity .

- Kinetic studies : Surface plasmon resonance (SPR) reveals kon/koff rates influenced by bromine’s electronegativity and ring rigidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.